An In-depth Technical Guide to Ethyl 3-methylbenzoate
An In-depth Technical Guide to Ethyl 3-methylbenzoate
CAS Number: 120-33-2
This technical guide provides a comprehensive overview of Ethyl 3-methylbenzoate, a significant organic compound utilized in research and various industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and key safety information.
Chemical and Physical Properties
Ethyl 3-methylbenzoate, also known as ethyl m-toluate, is an ester with a molecular formula of C10H12O2.[1] It is a colorless liquid with a characteristic mild, sweet aroma.[2] This compound is valued as an intermediate in the synthesis of fragrances, flavor compounds, pharmaceuticals, and agrochemicals.[2]
Table 1: Physicochemical Properties of Ethyl 3-methylbenzoate
| Property | Value | Reference |
| CAS Number | 120-33-2 | [1][3][4] |
| Molecular Formula | C10H12O2 | [1][4] |
| Molecular Weight | 164.20 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.03 g/mL at 25 °C | [1] |
| Boiling Point | 110 °C at 27 hPa | [1] |
| Flash Point | 101 °C (closed cup) | [1] |
| Refractive Index | 1.50600 @ 20.00 °C | [2] |
| Solubility | Soluble in alcohol; poorly soluble in water. | [2][5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Ethyl 3-methylbenzoate are crucial for reproducible research and development.
Ethyl 3-methylbenzoate is commonly synthesized through the Fischer esterification of 3-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[6]
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbenzoic acid and an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[6][8]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the excess ethanol under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Ethyl 3-methylbenzoate.[7]
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like Ethyl 3-methylbenzoate.
Protocol:
-
Sample Preparation: Prepare a dilute solution of Ethyl 3-methylbenzoate in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
GC Separation: The separation is typically performed on a capillary column (e.g., Restek Rtx-5ms). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the separation of components. Helium is commonly used as the carrier gas.[9]
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass spectrum of Ethyl 3-methylbenzoate will show a characteristic fragmentation pattern, with a molecular ion peak and other fragment ions that can be used for its identification.[10]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of Ethyl 3-methylbenzoate.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified Ethyl 3-methylbenzoate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Spectral Interpretation: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methyl group protons on the benzene ring (a singlet). The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.[11]
Visualizations
Diagrams illustrating the experimental workflows provide a clear and concise understanding of the processes involved.
Caption: Fischer Esterification Workflow for Ethyl 3-methylbenzoate Synthesis.
Caption: Workflow for the GC-MS Analysis of Ethyl 3-methylbenzoate.
Safety Information
It is important to handle Ethyl 3-methylbenzoate with appropriate safety precautions. While comprehensive safety data is not available for all aspects, general laboratory safety practices should be followed. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be used in a well-ventilated area or under a fume hood.[1] In case of contact with skin, wash with soap and plenty of water. If inhaled, move the person to fresh air.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]
- 3. Ethyl 3-Methylbenzoate | 120-33-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. quora.com [quora.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Ethyl m-methylbenzoate [webbook.nist.gov]
- 11. Ethyl 3-methylbenzoate(120-33-2) 1H NMR [m.chemicalbook.com]
